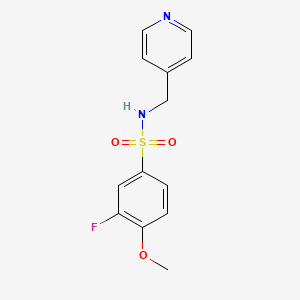![molecular formula C16H19N3O3 B5320178 N'-{[(2-methoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5320178.png)
N'-{[(2-methoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-methoxyphenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide, commonly known as MDPV, is a synthetic cathinone drug that belongs to the pyrrolidine class. It is a potent psychoactive substance that has gained popularity in recent years due to its stimulant effects and potential for abuse. MDPV is classified as a Schedule I drug in the United States, meaning that it has a high potential for abuse and no accepted medical use.
作用机制
MDPV acts by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in a range of effects, including increased alertness, euphoria, and hyperactivity. MDPV also has a high affinity for the serotonin transporter, although its effects on serotonin levels are less well understood.
Biochemical and Physiological Effects:
MDPV has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and respiratory depression. Long-term use of MDPV can lead to a range of health problems, including addiction, psychosis, and cardiovascular disease.
实验室实验的优点和局限性
MDPV is a useful tool for scientific research, as it allows researchers to study the effects of dopamine and norepinephrine reuptake inhibition on the central nervous system. However, its potential for abuse and toxicity make it a challenging substance to work with in the laboratory.
未来方向
There are a number of potential future directions for research on MDPV. One area of interest is the development of new treatments for depression and other mood disorders using MDPV as a starting point. Additionally, there is potential for the development of new drugs based on the structure of MDPV that may have fewer side effects and a lower potential for abuse. Finally, further research is needed to fully understand the long-term health effects of MDPV use and to develop effective strategies for preventing and treating addiction.
合成方法
MDPV is typically synthesized using a multi-step process that involves the reaction of piperonal with nitroethane to form 3,4-methylenedioxyphenyl-2-nitropropene. This intermediate is then reduced to 3,4-methylenedioxyphenyl-2-nitropropane using a reducing agent such as sodium borohydride. The final step involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropane with pyrrolidine and acetic anhydride to form MDPV.
科学研究应用
MDPV is primarily used in scientific research to study its effects on the central nervous system. It has been shown to act as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This can result in a range of effects, including increased alertness, euphoria, and hyperactivity. MDPV has also been studied for its potential as a treatment for depression and other mood disorders.
属性
IUPAC Name |
[(E)-[amino-(1,5-dimethylpyrrol-2-yl)methylidene]amino] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-8-9-13(19(11)2)16(17)18-22-15(20)10-12-6-4-5-7-14(12)21-3/h4-9H,10H2,1-3H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMINEYOUBAVUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=NOC(=O)CC2=CC=CC=C2OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(N1C)/C(=N\OC(=O)CC2=CC=CC=C2OC)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-amino-2-oxoethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5320112.png)
![2-(4-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5320118.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(2-ethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5320120.png)
![N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5320122.png)

![N-(3,4-difluorophenyl)-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5320133.png)
![2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline dihydrochloride](/img/structure/B5320149.png)
![2-ethyl-7-(2-methoxy-5-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5320163.png)
![2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B5320171.png)
![3-methyl-8-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5320186.png)
![2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B5320192.png)

